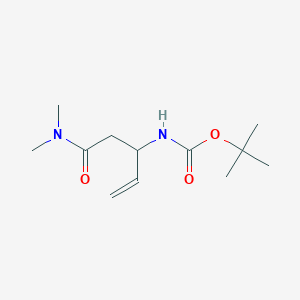

N-Boc-(+/-)-3-aminopent-4-endimethylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[5-(dimethylamino)-5-oxopent-1-en-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-7-9(8-10(15)14(5)6)13-11(16)17-12(2,3)4/h7,9H,1,8H2,2-6H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCILRBCMYVFZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120983 | |

| Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379812-28-8 | |

| Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of N Boc +/ 3 Aminopent 4 Endimethylamide

Transformations Involving the Alkene Moiety

The terminal alkene of N-Boc-(+/-)-3-aminopent-4-endimethylamide is susceptible to a variety of chemical transformations, providing a versatile handle for structural modifications. These reactions can be broadly categorized into electrophilic additions and catalytic functionalizations.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration, Halogenation)

While specific studies on the electrophilic addition reactions of this compound are not extensively reported in the literature, the expected reactivity can be inferred from the general principles of alkene chemistry. The electronic nature of the N-Boc-amide substituent is likely to influence the regioselectivity of these additions.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with the greater number of hydrogen atoms (C-5), and the halide will add to the more substituted carbon (C-4). The electron-withdrawing nature of the adjacent N-Boc-amide group might slightly disfavor the formation of a carbocation at the allylic position, but the terminal nature of the alkene generally directs the addition in this manner.

Hydration: Acid-catalyzed hydration is predicted to follow a similar Markovnikov regioselectivity, leading to the formation of a secondary alcohol at the C-4 position. Oxymercuration-demercuration would also be expected to yield the Markovnikov alcohol, typically with a lower propensity for rearrangements. Conversely, hydroboration-oxidation would likely produce the anti-Markovnikov alcohol, with the hydroxyl group at the terminal C-5 position.

Halogenation: The addition of halogens (X₂) such as bromine or chlorine is anticipated to proceed through a cyclic halonium ion intermediate. This would result in the formation of a vicinal dihalide. The stereochemistry of the addition is typically anti.

Catalytic Functionalization of the Carbon-Carbon Double Bond

Catalytic methods offer a powerful means to functionalize the alkene moiety with high levels of control over regio- and stereoselectivity.

Catalytic hydroamination involves the addition of an N-H bond across the carbon-carbon double bond. While direct catalytic hydroamination of this compound has not been specifically detailed, related transformations on similar N-Boc protected allylic systems suggest its feasibility. Various transition metal catalysts, including those based on rare-earth metals, alkali metals, and late transition metals, have been employed for the hydroamination of alkenes. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions, potentially allowing for the synthesis of either terminal or internal amine derivatives.

Carboetherification: Intramolecular carboetherification reactions of N-Boc protected allylic amines have been reported, suggesting that similar transformations could be applied to this compound if an appropriate alcohol moiety is present in the molecule. These reactions, often catalyzed by transition metals like palladium or gold, can lead to the formation of cyclic ether structures.

Carboamination: The intermolecular carboamination of allylamines has been demonstrated as a powerful tool for the synthesis of vicinal diamines. nih.gov In a study on the palladium(II)-catalyzed intermolecular carboamination of N-protected allylamines, a variety of aryl and styryl groups, along with different amine nucleophiles, were successfully added across the double bond. nih.gov This methodology, which proceeds with high yields and exclusive Markovnikov selectivity, could likely be adapted for this compound. nih.gov

| Allylamine Substrate (Analogous) | Aryl/Styryl Source | Amine Nucleophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Picolinoyl-N-allylaniline | 4-Iodotoluene | Di-p-tolylsulfoximine | Pd(OAc)₂ / Ag₂CO₃ | Vicinal Diamine Derivative | 85 |

| N-Picolinoyl-N-allylaniline | 4-Iodoanisole | Di-p-tolylsulfoximine | Pd(OAc)₂ / Ag₂CO₃ | Vicinal Diamine Derivative | 82 |

| N-Picolinoyl-N-allylaniline | (E)-β-Bromostyrene | Di-p-tolylsulfoximine | Pd(OAc)₂ / Ag₂CO₃ | Vicinal Diamine Derivative | 78 |

Epoxidation: The alkene can be converted to an epoxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities. Asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation, could potentially be adapted to achieve enantioselective synthesis, although the substrate is not an allylic alcohol.

Dihydroxylation: The dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction leads to the formation of a vicinal diol. Asymmetric dihydroxylation, using catalysts like those developed by Sharpless, can provide enantiomerically enriched diols. The stereochemistry of the dihydroxylation is typically syn.

Ozonolysis: Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. masterorganicchemistry.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield an aldehyde. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid. masterorganicchemistry.com This reaction is a powerful tool for degrading the molecule into smaller, functionalized fragments.

| Alkene Substrate (Analogous) | Workup Condition | Major Product |

|---|---|---|

| Cyclohexene | Reductive (DMS) | Adipaldehyde |

| Styrene | Reductive (DMS) | Benzaldehyde and Formaldehyde |

| Cyclohexene | Oxidative (H₂O₂) | Adipic acid |

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of new carbon-carbon double bonds.

Ring-Closing Metathesis (RCM): If this compound were further functionalized with another terminal alkene, ring-closing metathesis could be employed to construct cyclic structures. Studies on the RCM of N-Boc protected diallylamines have shown that this is a viable strategy for the synthesis of unsaturated nitrogen heterocycles using ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts. ursa.catnih.govnih.gov

Cross-Metathesis (CM): Cross-metathesis with other olefins offers a direct route to introduce new substituents at the terminus of the pentenyl chain. organic-chemistry.org This reaction, typically catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts, would allow for the elongation and diversification of the carbon skeleton. organic-chemistry.org The success of cross-metathesis can be influenced by the nature of the olefin partner and the reaction conditions.

| Metathesis Type | Substrate 1 (Analogous) | Substrate 2 | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|---|

| RCM | N-Boc-diallylamine | - | Grubbs I | N-Boc-2,5-dihydropyrrole | >95 |

| CM | N-Allyl-N-tosylaniline | Methyl acrylate | Hoveyda-Grubbs II | Substituted Pyrrole (after cyclization) | 85 |

| CM | N-Allyl-N-tosylaniline | Acrolein | Hoveyda-Grubbs II | Substituted Pyrrole (after cyclization) | 78 |

Reactions at the Dimethylamide Functional Group

The N,N-dimethylamide moiety is a robust functional group, generally resistant to many chemical transformations. However, under specific conditions, it can undergo reduction, hydrolysis, and transamidation.

Amide Reduction to Amines

The reduction of tertiary amides, such as the dimethylamide group in the title compound, to their corresponding tertiary amines is a fundamental transformation in organic synthesis. This conversion requires potent reducing agents capable of deoxygenating the carbonyl group. Common reagents include metal hydrides, hydrosilanes, and hydroboranes, often in the presence of a catalyst.

| Reagent System | Conditions | Substrate Scope | Typical Yield |

|---|---|---|---|

| B(C₆F₅)₃ / Silane | Low temperature, short reaction times | Broad, tolerates alkenes, nitro groups, aryl halides | Near quantitative |

| Y[N(TMS)₂]₃ / HBpin | Mild conditions | Tolerates cyano, nitro, and vinyl groups | High |

| Tetrabutylammonium difluorotriphenylsilicate / Silane | Room temperature, metal-free | Broad substrate scope | Good |

| Ru₃(CO)₁₂ / TMDS | Mild conditions | Tolerant of numerous functional groups | High |

N-Alkylation and N-Acylation of the Amide Nitrogen

The nitrogen atom of the N,N-dimethylamide group in this compound is tertiary and lacks a proton. Consequently, it is not susceptible to direct N-alkylation or N-acylation via conventional methods that rely on the deprotonation of an N-H bond. These reactions are characteristic of primary and secondary amides and amines.

Transformations that modify the substitution pattern on the amide nitrogen would require more complex, multi-step synthetic routes involving cleavage of a nitrogen-methyl or nitrogen-carbonyl bond, which falls outside the scope of direct N-alkylation or N-acylation.

Hydrolysis and Transamidation of the Amide Bond

Amide bonds are exceptionally stable, and their cleavage through hydrolysis or transamidation typically requires harsh conditions, such as strong acids or bases at elevated temperatures, or metal catalysis. nih.gov A significant challenge in these reactions is achieving chemoselectivity, particularly in a molecule with multiple sensitive functional groups like an N-Boc group.

Recent advancements have focused on developing milder, more selective methods. For instance, metal-free transamidation of secondary amides can be achieved by activating the amide with an N-Boc group, facilitating nucleophilic attack. nih.gov For tertiary amides, Lewis acids like titanium(IV) chloride (TiCl₄) can be used to activate the carbonyl group, enabling reaction with a nucleophilic amine at room temperature to form a new amide bond. acs.org This process involves the formation of a titanium carboxylate intermediate which is then susceptible to nucleophilic attack. acs.org

| Transformation | Reagent/Catalyst | Conditions | Key Feature |

|---|---|---|---|

| Hydrolysis | Strong Acid (e.g., 6M HCl) or Base (e.g., 6M NaOH) | High temperature, prolonged reaction | Non-selective, may cleave other groups |

| Transamidation | TiCl₄ + Amine | Room temperature | Mediated by a Lewis acid, occurs under mild conditions |

| Transamidation (of N-Boc activated amides) | Nucleophilic Amine | Metal-free, mild conditions | Activation by the N-Boc group facilitates N-C cleavage |

Deprotection Chemistry of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic or thermal conditions. organic-chemistry.orgresearchgate.net

Acid-Mediated Deprotection Strategies

The most common method for removing the N-Boc group is through acidolysis. researchgate.net This involves treating the protected amine with a strong acid, which protonates the carbonyl oxygen of the carbamate (B1207046), leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.orgresearchgate.net

A variety of acidic reagents can be employed, with trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, being one of the most prevalent. reddit.com Anhydrous hydrogen chloride (HCl) in solvents like dioxane, methanol, or diethyl ether is another effective system. reddit.com For substrates sensitive to strong acids, milder conditions or the use of solid acid catalysts, such as H-BEA zeolite in a continuous flow reactor, can be utilized to improve selectivity and ease of work-up. rsc.org

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT, 1-2 hours | Highly effective; requires neutralization during work-up |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Diethyl Ether | 0°C to RT, 1-4 hours | Product is often isolated as the hydrochloride salt |

| H-BEA Zeolite | Tetrahydrofuran (B95107) (THF) | 140°C, continuous flow | Heterogeneous catalyst, allows for easier product separation |

| Lewis Acids (e.g., FeCl₃, AlCl₃, TMSI) | Various organic solvents | Varies with substrate | Offers alternative selectivity for complex molecules |

Thermal Deprotection Methods

Thermal cleavage provides an alternative, often catalyst-free, method for N-Boc deprotection. acsgcipr.org This method is particularly attractive from a green chemistry perspective as it avoids the use of strong acids and the generation of salt byproducts. acsgcipr.org The reaction proceeds through a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene. acsgcipr.org

Temperatures required for thermal deprotection are typically high, often 150°C or more, although some substrates may react at lower temperatures over extended periods. acsgcipr.org The choice of solvent can significantly influence the reaction; high-boiling polar solvents are common. Solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate the cleavage, and the process can be accelerated using microwave irradiation. researchgate.netresearchgate.net Deprotection in hot water has also been reported as a green and effective method. acsgcipr.orgresearchgate.net A key consideration for thermal methods is the potential for side reactions, such as racemization or elimination, in sensitive substrates. acsgcipr.org

| Solvent/Conditions | Temperature | Key Features |

|---|---|---|

| Neat (solvent-free) | ~150 - 180°C | Catalyst-free; risk of side reactions |

| Water | 100 - 150°C | Green, catalyst-free method |

| 2,2,2-Trifluoroethanol (TFE) | Reflux or Microwave | Can accelerate deprotection significantly |

| Methanol (Continuous Flow) | ~180°C | Allows for selective deprotection based on temperature control |

Reductive Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is renowned for its stability under a wide range of chemical conditions, including catalytic hydrogenation, and its lability towards acid. total-synthesis.comresearchgate.net This stability is a cornerstone of its utility in multistep synthesis. While acidic cleavage is the canonical method for Boc removal, specific reductive methodologies, though less common, can be employed, or the group's stability to reduction can be exploited.

The N-Boc group is generally resistant to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C) and dissolving metal reductions, conditions under which groups like benzyloxycarbonyl (Cbz) are readily removed. total-synthesis.comresearchgate.net This inherent stability allows for the selective reduction of other functionalities within a molecule containing an N-Boc group.

However, specific conditions have been developed for reductive transformations that can affect the carbamate. For instance, certain metal-based reducing agents can reduce the carbamate carbonyl. While not a simple deprotection to the free amine, these reactions modify the protecting group and can be considered part of reductive methodologies. For example, conditions have been developed for the selective reduction of N-Boc-protected amino acid-derived secondary amides to chiral diamines using reagents like Red-Al, avoiding overreduction. researchgate.net

The following table summarizes the general behavior of the N-Boc group under common reductive conditions.

| Reductive Condition | Reagent(s) | Effect on N-Boc Group | Typical Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Stable | Cleavage of Cbz, Benzyl (B1604629) ethers; Reduction of alkenes/alkynes |

| Dissolving Metal Reduction | Na, NH₃ (liquid) | Generally Stable | Birch reduction; Alkyne reduction |

| Hydride Reduction | NaBH₄, LiAlH₄ | Stable | Reduction of esters, ketones, aldehydes, amides |

| Specialized Amide Reduction | Red-Al | Stable (can reduce other amides) | Selective reduction of amide functionalities researchgate.net |

Transformations at the Chiral Tertiary Carbon (C3)

The chiral center at the C3 position, which is also an allylic position, is a key site for introducing further molecular complexity. Stereocontrol in reactions at or adjacent to this center is crucial for the synthesis of enantiomerically pure target molecules.

Stereoselective Alkylation and Functionalization

Given the structure of this compound, two main avenues for stereoselective functionalization exist: reactions at the α-carbon to the amide (C2) and reactions at the terminal alkene (C4-C5).

Alkylation at C2: The methylene (B1212753) protons at C2 are α to the dimethylamide carbonyl, making them acidic enough to be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form a chiral enolate. The subsequent alkylation of this enolate with an electrophile (E⁺) would likely proceed with diastereoselectivity, influenced by the adjacent C3 stereocenter. The N-Boc group's steric bulk would play a significant role in directing the approach of the electrophile, potentially leading to high facial selectivity. Research on the alkylation of N-Boc-protected δ-lactams has shown that their corresponding enolates react with high facial selectivity. nih.govresearchgate.net

Functionalization of the Alkene: The C4-C5 double bond is susceptible to a variety of stereoselective transformations, such as epoxidation, dihydroxylation, or cyclopropanation. The chirality at C3 can direct the stereochemical outcome of these reactions. For instance, a directed epoxidation using an agent like m-CPBA could show diastereoselectivity due to the influence of the allylic N-Boc-amino substituent. Similarly, asymmetric dihydroxylation could yield diols with a high degree of stereocontrol. Studies on the C-H functionalization of related N-Boc protected allylic amines have demonstrated high levels of enantio- and diastereoselectivity. nih.gov

The following table presents potential stereoselective functionalizations.

| Reaction Type | Position | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Enolate Alkylation | C2 | 1. LDA, THF, -78 °C; 2. R-X | Diastereoselective formation of a new C-C bond at C2 nih.gov |

| Epoxidation | C4-C5 | m-CPBA | Diastereoselective formation of an epoxide |

| Dihydroxylation | C4-C5 | OsO₄, NMO | Diastereoselective formation of a diol nih.gov |

| Cyclopropanation | C4-C5 | CH₂I₂, Zn-Cu (Simmons-Smith) | Diastereoselective formation of a cyclopropane (B1198618) ring |

Rearrangement Reactions Involving the Stereocenter

The 1,5-diene-like character (considering the N-C-C-C=C framework) of the molecule makes it a potential candidate for sigmatropic rearrangements, which are powerful tools for stereospecific transformations.

The most relevant potential transformation is the researchgate.netresearchgate.net-sigmatropic aza-Cope rearrangement . chem-station.com While the parent compound is not a 1,5-diene, formation of an iminium ion at the nitrogen atom would generate a cationic 2-aza-Cope system. wikipedia.orgscielo.org.bo This could be initiated by deprotection of the Boc group and subsequent reaction of the amine with an aldehyde (e.g., formaldehyde). The resulting N-allyl iminium ion is a classic substrate for aza-Cope rearrangement. scielo.org.bo Such rearrangements are known to proceed through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality. chem-station.com The reaction can be coupled with a subsequent intramolecular Mannich cyclization if the iminium ion is trapped by a nucleophile, rapidly building molecular complexity. chem-station.comwikipedia.org

| Rearrangement | Required Intermediate | Key Features | Potential Product Type |

|---|---|---|---|

| Cationic 2-Aza-Cope Rearrangement | N-allyl iminium ion | researchgate.netresearchgate.net-sigmatropic shift; proceeds via chair-like transition state; stereospecific. chem-station.comscielo.org.bo | Rearranged iminium ion, which can be hydrolyzed or trapped. |

| Aza-Cope/Mannich Cascade | N-allyl iminium ion with tethered nucleophile | Forms complex cyclic amines in a single cascade operation. wikipedia.org | Substituted pyrrolidine (B122466) or piperidine (B6355638) derivatives. |

Stereochemical Aspects and Applications As a Chiral Synthon

Enantioselective Synthesis of N-Boc-3-aminopent-4-endimethylamide and Enantiopure Analogues

The preparation of enantiomerically pure forms of N-Boc-3-aminopent-4-endimethylamide is crucial for its use in the synthesis of chiral target molecules. Several strategies in asymmetric synthesis can be employed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis offers a direct and atom-economical approach to chiral molecules. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the synthesis of chiral allylic and homoallylic amines, methodologies that are directly applicable to the synthesis of the target compound. beilstein-journals.org

Organocatalysis: Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a variety of asymmetric transformations, including the addition of nucleophiles to imines. For the synthesis of enantiopure N-Boc-3-aminopent-4-endimethylamide, an organocatalytic asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction could be envisioned. nih.gov This would involve the reaction of an appropriate N-Boc protected imine with a vinyl ketone in the presence of a chiral organocatalyst. nih.gov For instance, chiral β-isocupreidine (β-ICD) and chiral phosphines have been used to catalyze the aza-MBH reaction of N-Boc ketimines with methyl vinyl ketone, affording chiral 3-aminooxindoles in high yields and excellent enantioselectivities (90–99% ee). nih.gov A similar strategy could be adapted for the synthesis of the target compound.

Another relevant organocatalytic approach is the asymmetric allylation of imines. Chiral disulfonimides have been shown to catalyze the three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-imines, yielding Fmoc-protected homoallylic amines. beilstein-journals.org By analogy, a similar process could be developed for N-Boc-imines to generate the desired product.

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis provides a powerful toolkit for the enantioselective synthesis of chiral amines. Palladium-catalyzed asymmetric allylic alkylation is a well-established method for the formation of chiral C-N bonds. acs.org This could be applied in a kinetic resolution of racemic N-Boc-3-aminopent-4-endimethylamide or in an asymmetric synthesis starting from a prochiral precursor. Furthermore, copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been reported to produce chiral N-aryl allylamines with good yields and enantioselectivities. rsc.org Adapting such a C-H activation strategy could provide a novel route to the target molecule.

Below is a representative table of catalyst systems that could be applied to the asymmetric synthesis of N-Boc-3-aminopent-4-endimethylamide based on reactions of analogous substrates.

| Catalyst System | Reaction Type | Substrate Analogue | Achieved Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Aza-Friedel-Crafts | N-Boc ketimines | 90-99% |

| (R)-2'-Diphenylphosphanyl-[1,1']binaphthalenyl-2-ol ((R)-P) | Aza-Morita-Baylis-Hillman | N-Boc ketimines | up to 99% |

| Chiral Imidazolidine-containing NCN/Pd-OTf | Nucleophilic addition to N-Boc imines | N-Boc imines | up to 98% |

| Cu(MeCN)4PF6 / R-(+)-BINAM | Allylic C-H Amination | Alkenes | Good |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. bohrium.com In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of N-Boc-3-aminopent-4-endimethylamide, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the amino group or the vinyl group. For example, chiral oxazolidinones have been successfully used in the synthesis of β-substituted GABA derivatives. nih.gov In a similar vein, a chiral oxazolidinone could be acylated with a suitable carboxylic acid precursor, followed by a conjugate addition or an alkylation reaction to introduce the necessary functionality at the β-position with high diastereoselectivity. Subsequent removal of the auxiliary and functional group manipulations would lead to the desired enantiopure product.

Another approach involves the use of chiral sulfinamides, such as Ellman's auxiliary. nih.gov Condensation of a chiral sulfinamide with an appropriate aldehyde would generate a chiral sulfinyl imine. Stereoselective addition of a vinyl nucleophile to this imine would establish the desired stereocenter. Subsequent removal of the sulfinyl group would afford the chiral amine.

The following table illustrates the general principle of a chiral auxiliary-mediated synthesis for a related GABA analogue, which could be adapted for the target compound.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (dr) | Final Product Enantiomeric Excess (ee) |

| Oxazolidinone | Michael addition of nitromethane | 93:7 | >99% |

| (1R,2S)-Norephedrine | Addition of allylmagnesium chloride to an imine | High | High |

Biocatalytic Routes to Chiral Amine Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity. researchgate.net

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. A biocatalytic route to enantiopure 3-aminopent-4-endimethylamide could involve the asymmetric amination of a corresponding β-keto amide precursor using a stereoselective transaminase. Engineered transaminases have been developed that can accept a wide range of substrates, including bulky ketones, making this a feasible approach. nih.gov

Another class of enzymes, amine dehydrogenases, catalyze the reductive amination of ketones to chiral amines using ammonia (B1221849) as the amino donor. nih.gov Similar to transaminases, engineered amine dehydrogenases with broad substrate scope could be employed for the synthesis of the target molecule.

The following table summarizes biocatalytic approaches that could be adapted for the synthesis of the chiral amine core of N-Boc-3-aminopent-4-endimethylamide.

| Enzyme Class | Reaction Type | Substrate Type | Potential Advantages |

| Transaminase | Asymmetric amination | β-keto amide | High enantioselectivity, mild conditions |

| Amine Dehydrogenase | Reductive amination | β-keto amide | High enantioselectivity, uses ammonia as amine source |

| Lipase (B570770) | Kinetic resolution | Racemic N-acylated amine | Well-established technology |

Diastereoselective Reactions of N-Boc-(+/-)-3-aminopent-4-endimethylamide

Once the racemic or an enantiopure form of N-Boc-3-aminopent-4-endimethylamide is obtained, its vinyl group can participate in a variety of diastereoselective reactions, allowing for the introduction of new stereocenters with controlled relative stereochemistry.

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, the existing stereocenter in the molecule directs the stereochemical outcome of a reaction at a prochiral center. The N-Boc protected amino group at the C3 position of N-Boc-3-aminopent-4-endimethylamide can influence the facial selectivity of reactions on the adjacent double bond.

For example, epoxidation of the double bond would lead to the formation of two new stereocenters. The stereochemistry of the resulting epoxide would be influenced by the stereocenter at C3. Similarly, dihydroxylation or aziridination reactions would also be expected to proceed with a certain degree of diastereoselectivity due to the directing effect of the neighboring chiral center. acs.org The bulky N-Boc group can play a significant role in sterically directing the approach of the reagent to the less hindered face of the alkene.

Reagent-Controlled Diastereoselectivity

In reagent-controlled diastereoselective reactions, the stereochemical outcome is primarily determined by the chirality of the reagent. This approach is particularly useful when the inherent diastereoselectivity of the substrate is low or when the opposite diastereomer to that obtained through substrate control is desired.

For instance, a Sharpless asymmetric dihydroxylation of the terminal alkene of this compound using AD-mix-α or AD-mix-β would lead to the formation of a diol with high diastereoselectivity, where the stereochemistry is dictated by the chiral ligand in the AD-mix. This would be an example of a matched or mismatched case, depending on the stereochemistry of the starting material and the chiral reagent.

Similarly, a chiral catalyst could be used to control the diastereoselectivity of a cyclopropanation reaction on the double bond. The choice of the chiral ligand on the metal catalyst would determine which diastereomer of the cyclopropane (B1198618) product is formed preferentially.

The following table provides examples of diastereoselective reactions that could be performed on the vinyl group of N-Boc-3-aminopent-4-endimethylamide.

| Reaction Type | Control Element | Expected Outcome |

| Epoxidation (e.g., with m-CPBA) | Substrate-controlled | Formation of a diastereomeric mixture of epoxides, with one diastereomer favored. |

| Dihydroxylation (e.g., with OsO4) | Substrate-controlled | Formation of a diastereomeric mixture of diols, with one diastereomer favored. |

| Sharpless Asymmetric Dihydroxylation | Reagent-controlled | Formation of a specific diastereomer of the diol with high selectivity, depending on the AD-mix used. |

| Aziridination | Substrate- or Reagent-controlled | Formation of diastereomeric aziridines. |

This compound as a Chiral Building Block in Advanced Organic Synthesis

Chiral synthons are fundamental to the asymmetric synthesis of pharmaceuticals and other biologically active compounds. The strategic placement of functional groups in this compound suggests its potential utility as such a building block. The resolution of the racemic mixture would be a critical first step to harness its chiral properties for stereoselective synthesis.

Integration into Peptide Chemistry and Peptidomimetic Scaffolds

While there is no specific data on the integration of this compound into peptide chains, its structure is analogous to that of a protected, non-proteinogenic amino acid. Following resolution of the enantiomers and conversion of the dimethylamide to a carboxylic acid, the resulting molecule could theoretically be incorporated into peptide sequences. This would introduce an unsaturated side chain, which could be further functionalized post-synthesis to create unique peptide analogs or peptidomimetics. The vinyl group could participate in cross-linking reactions or be used to attach reporter groups or other molecules.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The backbone of this compound could potentially serve as a scaffold for the synthesis of peptidomimetic structures.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The functional groups present in this compound make it a hypothetical precursor for the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions involving the amine (after deprotection) and a functionalized version of the vinyl group could lead to the formation of substituted pyrrolidines or piperidines, which are common motifs in bioactive molecules.

Hypothetical Transformation to Heterocycles:

| Starting Material | Potential Reagents | Potential Heterocyclic Product |

| This compound (after deprotection and functionalization of the alkene) | 1. Ozonolysis, reduction 2. Reductive amination | Substituted Pyrrolidine (B122466) |

| This compound (after deprotection) | Ring-closing metathesis catalysts (if tethered to another alkene) | Macrocyclic Lactam |

This table represents theoretical synthetic pathways and is not based on published research involving this compound.

Intermediates in the Formal Synthesis of Complex Natural Products

The synthesis of complex natural products often relies on the use of chiral building blocks to install key stereocenters. While no formal synthesis of a natural product has been reported using this compound as an intermediate, its structure contains elements that could be strategically employed. The chiral amine and the vinyl group could be elaborated to construct more complex carbon skeletons. For example, the vinyl group could undergo stereoselective dihydroxylation to introduce two new stereocenters, or it could be used in a cross-coupling reaction to form a new carbon-carbon bond.

The lack of specific examples in the scientific literature prevents a more detailed discussion of its application in this area. The potential of this compound as a chiral synthon remains largely theoretical until it is explored and documented in peer-reviewed research.

Spectroscopic and Analytical Characterization for Research Verification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For N-Boc-(+/-)-3-aminopent-4-en-dimethylamide, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), would be expected to exhibit characteristic signals for each proton in the molecule. A commercial supplier has noted the availability of a 500 MHz ¹H NMR spectrum in DMSO-d₆ for this compound, though the specific data is not publicly detailed squarix.de. Based on analogous structures, a hypothetical ¹H NMR data table is presented below.

Interactive Data Table: Hypothetical ¹H NMR Data for N-Boc-(+/-)-3-aminopent-4-en-dimethylamide in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddd | 1H | CH=CH₂ |

| ~5.2 | d | 1H | CH=cis-H |

| ~5.1 | d | 1H | CH=trans-H |

| ~4.5 | m | 1H | NH -CH |

| ~4.3 | m | 1H | NH-CH |

| ~2.9 | s | 6H | N(CH ₃)₂ |

| ~2.5 | d | 2H | CH ₂-CON |

| ~1.4 | s | 9H | C(CH ₃)₃ |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. Due to the presence of rotamers in N-Boc-substituted compounds, some signals in both ¹H and ¹³C NMR spectra may appear as broadened or duplicated peaks beilstein-journals.org.

Interactive Data Table: Hypothetical ¹³C NMR Data for N-Boc-(+/-)-3-aminopent-4-en-dimethylamide in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (amide) |

| ~155 | C =O (Boc) |

| ~138 | C H=CH₂ |

| ~116 | CH=C H₂ |

| ~80 | C (CH₃)₃ |

| ~53 | NH-C H |

| ~37 | N(C H₃)₂ |

| ~35 | C H₂-CON |

| ~28 | C(C H₃)₃ |

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton at the 3-position and the adjacent vinyl and methylene (B1212753) protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For N-Boc-(+/-)-3-aminopent-4-en-dimethylamide (C₁₂H₂₂N₂O₃), the calculated molecular weight is 242.32 g/mol squarix.de. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for N-Boc protected compounds. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 243.1. Common fragmentation patterns for N-Boc protected amines involve the loss of the Boc group or parts of it nih.govnih.gov. The cleavage of the Boc group can be influenced by the analytical conditions researchgate.net.

Interactive Data Table: Expected Mass Spectrometry Data for N-Boc-(+/-)-3-aminopent-4-en-dimethylamide

| m/z (expected) | Ion | Description |

| 243.1 | [M+H]⁺ | Protonated molecular ion |

| 187.1 | [M-C₄H₈+H]⁺ | Loss of isobutylene |

| 143.1 | [M-Boc+H]⁺ | Loss of the Boc group |

| 86.1 | [C₅H₁₂N]⁺ | Fragment from cleavage alpha to the amide nitrogen |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide would display characteristic absorption bands for the N-H, C=O, and C=C bonds.

Interactive Data Table: Expected FT-IR Absorption Bands for N-Boc-(+/-)-3-aminopent-4-en-dimethylamide

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | N-H | N-H stretching of the carbamate (B1207046) |

| ~2975 | C-H | C-H stretching of alkyl groups |

| ~1700 | C=O | C=O stretching of the Boc group carbamate researchgate.net |

| ~1650 | C=O | C=O stretching of the dimethylamide (Amide I band) |

| ~1640 | C=C | C=C stretching of the vinyl group |

| ~1520 | N-H | N-H bending of the carbamate (Amide II band) researchgate.net |

| ~1160 | C-O | C-O stretching of the Boc group |

| ~990 and 920 | =C-H | Out-of-plane bending of vinyl C-H bonds |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since N-Boc-(+/-)-3-aminopent-4-en-dimethylamide is a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the two enantiomers and determining the enantiomeric purity of a resolved sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Several types of CSPs are effective for the separation of N-protected amino acids and their derivatives, including polysaccharide-based (e.g., cellulose (B213188) or amylose derivatives) and macrocyclic glycopeptide-based CSPs sigmaaldrich.commdpi.com. The separation is typically achieved using normal-phase or reversed-phase chromatography. The development of a successful separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomeric peaks. The relative peak areas would then be used to calculate the enantiomeric excess (ee) of a non-racemic sample.

X-Ray Crystallography for Absolute Stereochemical Assignment (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, well-ordered crystal of the compound. If N-Boc-(+/-)-3-aminopent-4-en-dimethylamide or a suitable crystalline derivative can be synthesized and crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center at the 3-position.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map of the molecule, from which the atomic positions can be determined mdpi.com. While no crystal structure for this specific compound is publicly available, this method remains the gold standard for unambiguous stereochemical assignment in the solid state.

Computational and Theoretical Investigations of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide

A comprehensive review of the computational and theoretical investigations into the chemical compound N-Boc-(+/-)-3-aminopent-4-en-dimethylamide has been conducted. Despite extensive searches of scientific literature and chemical databases, no specific computational or theoretical studies focusing on this particular molecule were identified. Therefore, the following sections outline the established computational methodologies that would be applied to investigate this compound, based on standard practices in computational chemistry for analogous molecules.

Computational and Theoretical Investigations

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules, offering insights that complement experimental findings. For a chiral, unsaturated amino amide like N-Boc-(+/-)-3-aminopent-4-en-dimethylamide, theoretical investigations would be invaluable for elucidating its structural properties, reactivity, and the mechanisms of its transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It would be the primary method for investigating the reaction mechanisms involving N-Boc-(+/-)-3-aminopent-4-en-dimethylamide. Such studies would involve mapping the potential energy surface of a given reaction to identify key stationary points, including reactants, products, intermediates, and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states. For any proposed reaction pathway, a transition state search would be performed. The nature of the located transition state structure would be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are characterized, the energetic profile of the entire reaction pathway can be constructed. This profile illustrates the relative energies of all stationary points, providing the activation energies and reaction enthalpies. These calculated energetic barriers are fundamental to understanding the kinetics and feasibility of the reaction under investigation.

Table 1: Hypothetical Energetic Data for a Reaction of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide (Note: This table is illustrative as no specific data exists in the literature.)

| Stationary Point | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +25.4 | Rate-determining step |

| Intermediate | -5.2 | Metastable species |

| Transition State 2 (TS2) | +15.8 | Subsequent step |

| Products | -12.7 | Final products |

Many reactions involving a multifunctional molecule like N-Boc-(+/-)-3-aminopent-4-en-dimethylamide can potentially yield multiple products. DFT calculations are instrumental in rationalizing the observed selectivities. By calculating the activation energies for all possible competing reaction pathways, the energetically favored pathway can be identified. The pathway with the lowest activation barrier is expected to be the dominant one, thus explaining the observed chemo-, regio-, and stereoselectivity. For instance, in an addition reaction to the alkene moiety, DFT could be used to compare the transition state energies for addition at either of the two carbons of the double bond to explain regioselectivity.

The three-dimensional structure and conformational flexibility of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide are crucial determinants of its reactivity. Molecular modeling techniques, particularly conformational analysis, would be employed to identify the low-energy conformations of the molecule. This typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization of the identified conformers using a suitable level of theory, such as DFT. The relative populations of these conformers at a given temperature can then be estimated from their calculated Gibbs free energies.

A significant advantage of computational chemistry is its predictive power. Theoretical models can be used to screen for potential reactivity and to predict the outcome of novel, yet-to-be-performed transformations. By calculating reaction profiles for hypothetical reactions of N-Boc-(+/-)-3-aminopent-4-en-dimethylamide with various reagents, researchers can identify promising new synthetic routes. This in silico screening can save significant experimental effort by prioritizing reactions that are computationally predicted to be feasible and selective.

The presence of multiple functional groups (amide, carbamate (B1207046), alkene) in N-Boc-(+/-)-3-aminopent-4-en-dimethylamide allows for the possibility of intramolecular interactions, such as hydrogen bonds or steric repulsions. These interactions can significantly influence the conformational preferences of the molecule and, consequently, its reactivity. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to identify and quantify these weak interactions. Understanding how these intramolecular forces pre-organize the molecule in its ground state can provide a rationale for observed reactivity patterns and selectivities.

Advanced Synthetic Methodologies and Process Development for N Boc +/ 3 Aminopent 4 Endimethylamide

Continuous Flow Chemistry for Optimized Synthesis and Transformations

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex molecules like N-Boc-(+/-)-3-aminopent-4-endimethylamide, particularly in enhancing safety, reaction efficiency, and scalability. rsc.org The formation of the dimethylamide bond, a critical step in the synthesis, can be significantly optimized using a flow-based approach.

In a potential flow setup, the precursor, N-Boc-(+/-)-3-aminopent-4-enoic acid, would be activated in a first module before being mixed with dimethylamine (B145610) in a second reaction coil. This "telescoped" approach avoids the isolation of reactive intermediates, reducing waste and processing time. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and rapid mixing, which is crucial for controlling exothermic amide coupling reactions and minimizing side-product formation. nih.gov

Table 1: Illustrative Parameter Optimization for a Model Amide Coupling in Continuous Flow This table presents hypothetical data for a model reaction similar to the formation of this compound to illustrate the impact of process parameters.

| Parameter | Value | Residence Time (min) | Yield (%) | Purity (%) |

| Temperature | 60 °C | 10 | 85 | 92 |

| 80 °C | 10 | 95 | 96 | |

| 100 °C | 10 | 94 | 91 | |

| Stoichiometry (Amine eq.) | 1.1 | 10 | 91 | 95 |

| 1.5 | 10 | 96 | 96 | |

| 2.0 | 10 | 97 | 94 | |

| Concentration | 0.5 M | 15 | 90 | 97 |

| 1.0 M | 10 | 95 | 96 | |

| 1.5 M | 8 | 93 | 93 |

Upscaling and Process Intensification Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Transitioning the synthesis of this compound from batch to a continuous flow regime is a primary strategy for intensification. frontiersin.org This shift addresses many challenges of large-scale batch production, such as inconsistent heat distribution, poor mixing, and safety concerns associated with handling large volumes of reagents.

Upscaling in flow chemistry is achieved by either running the system for longer durations ("scaling out") or by using larger reactors or parallel systems ("numbering up"). This approach provides a more predictable and controlled scale-up process compared to batch chemistry, where reaction outcomes can change dramatically with vessel size. For instance, a process developed on a lab-scale flow reactor producing grams per hour can be intensified to produce kilograms per hour with high fidelity. acs.org

Further process intensification can be achieved by integrating hybrid technologies. For example, combining flow reactors with real-time monitoring tools (e.g., inline NMR or IR spectroscopy) allows for rapid process optimization and ensures consistent product quality. goflow.at The use of alternative energy sources like ultrasound or microwave heating within flow systems can also dramatically accelerate reaction rates and improve yields. frontiersin.org

Table 2: Conceptual Comparison of Batch vs. Intensified Flow Process for Amide Synthesis

| Metric | Conventional Batch Process | Intensified Continuous Flow Process |

| Reactor Volume | 100 L | 1 L |

| Typical Yield | 85-90% | 95-99% |

| Reaction Time | 12-24 hours | 10-30 minutes (residence time) |

| Productivity ( kg/day ) | 5 | 25 |

| Space-Time Yield | Low | High |

| Safety Profile | High risk (large volumes, exotherms) | Low risk (small hold-up volume) |

| Process Control | Limited | Precise and automated |

Application of Green Chemistry Metrics and Principles in Process Optimization

The application of green chemistry principles is essential for developing sustainable manufacturing processes. rsc.org For the synthesis of this compound, several green chemistry metrics can be used to evaluate and optimize the route.

Atom Economy (AE): This metric assesses how many atoms from the reactants are incorporated into the final product. Amide bond formation using traditional coupling agents (e.g., carbodiimides) often suffers from poor atom economy due to the generation of stoichiometric byproducts. rsc.org Catalytic methods that avoid such reagents are therefore preferable.

E-Factor (Environmental Factor): This calculates the ratio of the mass of waste to the mass of the product. A lower E-Factor is better. The synthesis of peptides and related compounds is notorious for high E-Factors, primarily due to extensive solvent use for reactions and purifications. rsc.org

Table 3: Green Metrics Comparison for Different Amide Synthesis Strategies (Illustrative)

| Synthesis Strategy | Atom Economy (%) | E-Factor (Illustrative) | Key Waste Streams |

| Carbodiimide Coupling (e.g., EDC/HOBt) | ~50-60% | 50 - 100 | Urea (B33335) byproduct, solvents |

| Acid Chloride Route | ~60-70% | 40 - 80 | HCl salt, solvents |

| Direct Catalytic Amidation | >90% | 10 - 25 | Water, catalyst residue, solvents |

Development of Robust and Sustainable Synthetic Routes

A robust and sustainable synthetic route for this compound integrates the principles of continuous flow, process intensification, and green chemistry. The ideal process would minimize waste, energy consumption, and the use of hazardous materials while ensuring high yield, purity, and reproducibility.

Key features of such a route would include:

Catalytic Amide Bond Formation: Employing a catalytic method for the final amidation step to maximize atom economy and avoid stoichiometric waste from coupling agents. nih.gov

Continuous Flow Processing: Utilizing a fully continuous, multi-step process to enhance safety, control, and throughput while minimizing reactor footprint. nih.gov

Green Solvents: Selecting biodegradable or recyclable solvents with favorable safety profiles, moving away from traditional polar apathetic solvents associated with toxicity. rsc.orgresearchgate.net

Integrated Purification: Incorporating in-line purification steps, such as liquid-liquid extraction or crystallization in flow, to reduce the reliance on solvent-intensive column chromatography.

Sustainable Starting Materials: Investigating biocatalytic or renewable routes for key precursors, such as the aminopentenoic acid backbone. nih.gov

The development of such a process requires a holistic approach, considering the entire lifecycle of the product. By focusing on these advanced methodologies, the synthesis of this compound can serve as a blueprint for the future of sustainable pharmaceutical and fine chemical manufacturing.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Structurally Diverse N-Boc-Aminoalkene-Amide Analogues

A significant avenue for future research lies in the design and synthesis of a diverse library of analogues based on the N-Boc-(+/-)-3-aminopent-4-endimethylamide scaffold. This would involve systematic modifications of its core structure to explore the impact on reactivity, stereoselectivity, and biological activity in potential applications. Key modifications could include:

Variation of the Amide Group: Replacing the dimethylamide with a range of other secondary or primary amides, or even esters and ketones, could modulate the electronic properties and steric hindrance around the molecule. This could influence its participation in various coupling reactions.

Substitution on the Alkene: Introducing substituents on the terminal alkene could lead to the synthesis of more complex and sterically hindered amino acid-like structures. This would open up possibilities for creating novel peptide mimics.

Modification of the Carbonyl Group: The synthesis of analogues with different N-protecting groups other than Boc could provide orthogonal protection strategies, which are crucial in multi-step syntheses. researchgate.net

The synthesis of these analogues would likely employ established synthetic methodologies, such as direct reductive amination and N-Boc protection protocols. nih.gov The exploration of one-pot tandem procedures could offer an efficient and selective route to a wide array of N-Boc protected secondary amine analogues. nih.gov

A representative table of potential analogues is presented below:

| Analogue Name | Modification from Parent Compound | Potential Synthetic Utility |

| N-Boc-(+/-)-3-aminopent-4-en-diethylamide | Diethylamide instead of dimethylamide | Altered steric and electronic properties for catalyst interaction. |

| N-Boc-(+/-)-3-amino-5-phenylpent-4-en-dimethylamide | Phenyl substitution on the terminal carbon of the alkene | Precursor for unnatural amino acids with aromatic side chains. |

| N-Cbz-(+/-)-3-aminopent-4-en-dimethylamide | Cbz protecting group instead of Boc | Orthogonal deprotection strategies in peptide synthesis. |

| Methyl N-Boc-(+/-)-3-aminopent-4-enoate | Methyl ester instead of dimethylamide | Versatile intermediate for further functionalization via ester hydrolysis or amidation. |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

Given that this compound is a racemic mixture, a critical area of future research is the development of novel catalytic systems for its enantioselective transformation. This would enable the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. Promising research directions include:

Asymmetric Hydrogenation: The development of chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) for the asymmetric hydrogenation of the terminal alkene would provide access to chiral N-Boc-3-aminopentane-dimethylamide.

Enantioselective Functionalization of the Alkene: Exploring catalytic systems for enantioselective dihydroxylation, epoxidation, or hydroamination of the alkene would lead to a range of chiral, non-proteinogenic amino acid precursors.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in asymmetric synthesis. researchgate.net Future work could focus on developing organocatalytic methods for the enantioselective derivatization of the title compound.

The following table outlines potential enantioselective transformations and the catalytic systems that could be explored:

| Enantioselective Transformation | Potential Catalytic System | Expected Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes with phosphine (B1218219) ligands | (R)- and (S)-N-Boc-3-aminopentane-dimethylamide |

| Asymmetric Dihydroxylation | Osmium tetroxide with a chiral ligand (e.g., Sharpless ligands) | Enantiomerically enriched N-Boc-3-amino-4,5-dihydroxypentane-dimethylamide |

| Enantioselective Michael Addition | Chiral secondary amine organocatalysts (e.g., proline derivatives) | Chiral adducts from the reaction with various nucleophiles. |

Integration into Automated Synthetic Platforms and High-Throughput Experimentation

The modular nature of this compound and its potential analogues makes it an ideal candidate for integration into automated synthetic platforms. researchgate.net This would facilitate high-throughput experimentation for reaction optimization and the rapid generation of compound libraries for screening purposes. Future research in this area could focus on:

Developing Flow Chemistry Protocols: Translating the synthesis and derivatization of this compound into continuous flow processes would offer advantages in terms of safety, scalability, and reproducibility. nih.govbeilstein-journals.org

Robotic Synthesis: Utilizing robotic platforms for the parallel synthesis of analogues would significantly accelerate the drug discovery process by enabling the rapid creation of diverse chemical entities. synplechem.com

Data-Driven Synthesis: Integrating automated synthesis with machine learning algorithms could enable the predictive design of novel analogues with desired properties and the optimization of their synthetic routes.

Deeper Computational Insights for Predictive Synthesis

Computational chemistry offers a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. Future research should leverage computational methods to gain deeper insights into the behavior of this compound in various transformations. Key areas of investigation include:

Conformational Analysis: Understanding the preferred conformations of the molecule can provide insights into its reactivity and how it interacts with catalysts and other reagents.

Transition State Modeling: Calculating the transition state energies for different reaction pathways can help in predicting the outcome of a reaction and in designing more efficient catalysts. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate in thermal deprotection. acs.org

Predicting Stereoselectivity: Computational models can be used to predict the enantioselectivity of asymmetric reactions, thereby guiding the design of new chiral catalysts.

The following table summarizes the potential applications of computational chemistry in the study of this compound:

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and energies. | Prediction of reaction pathways, activation barriers, and product distributions. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in solution. | Understanding of conformational preferences and interactions with solvent molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or catalytic reactions involving the substrate. | Detailed insights into the mechanism of catalysis and the origins of stereoselectivity. |

Expanding the Role of this compound in Advanced Chemical Synthesis

The unique combination of functional groups in this compound opens up numerous possibilities for its application in advanced chemical synthesis. Future research is expected to expand its role in the construction of complex molecular architectures. Potential applications include:

Synthesis of Unnatural Amino Acids: The compound can serve as a versatile precursor for the synthesis of a wide range of non-proteinogenic amino acids with diverse side chains. The synthesis of a highly constrained quaternary carbocyclic α-amino acid, (+)-N-Boc-bicycloproline, has been achieved starting from sodium cyclopentadienylide. nih.gov

Natural Product Synthesis: The structural motifs present in this molecule could be incorporated into the synthesis of complex natural products, particularly those containing amino alcohol or amino acid fragments.

Development of Novel Peptidomimetics: By incorporating analogues of this compound into peptide sequences, novel peptidomimetics with enhanced stability and biological activity could be developed.

The continued exploration of the chemistry of this compound and its derivatives holds significant promise for advancing the fields of organic synthesis, medicinal chemistry, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.